![molecular formula C14H22N2O3S B5751866 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide, also known as N-(4-sulfamoylphenethyl)-2-ethylbutyramide or SUL-121, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
SUL-121 works by inhibiting the activity of carbonic anhydrase IX, which is involved in regulating the pH of cancer cells. By inhibiting this enzyme, SUL-121 can disrupt the pH balance of cancer cells, leading to their death. SUL-121 also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
SUL-121 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory diseases. SUL-121 has also been shown to have analgesic effects in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SUL-121 in lab experiments is its specificity for carbonic anhydrase IX, which is overexpressed in many cancer cells. This specificity makes SUL-121 a promising candidate for targeted cancer therapy. However, one limitation of using SUL-121 in lab experiments is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on SUL-121. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease or multiple sclerosis. Further research is also needed to optimize the synthesis and formulation of SUL-121 for use in vivo.
Méthodes De Synthèse
The synthesis of SUL-121 involves the reaction of 4-aminobenzenesulfonamide with 2-ethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain SUL-121 in high purity.
Applications De Recherche Scientifique
SUL-121 has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory properties and has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. SUL-121 has also been studied for its potential use in treating neuropathic pain.
Propriétés
IUPAC Name |
2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-3-12(4-2)14(17)16-10-9-11-5-7-13(8-6-11)20(15,18)19/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBJUZYVSOMTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
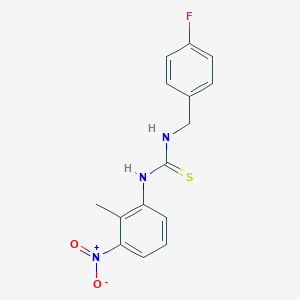
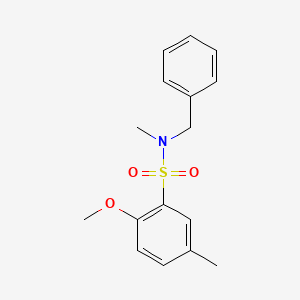
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
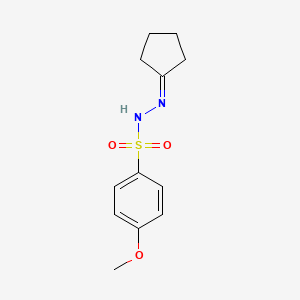
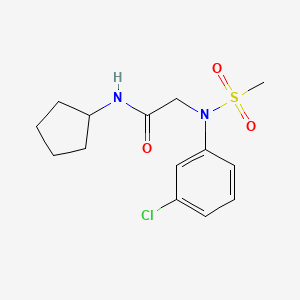
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)
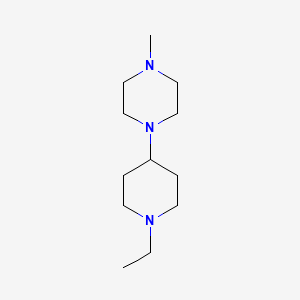
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)

![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
